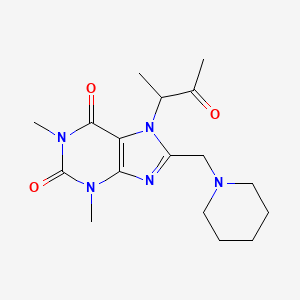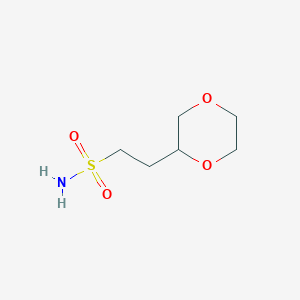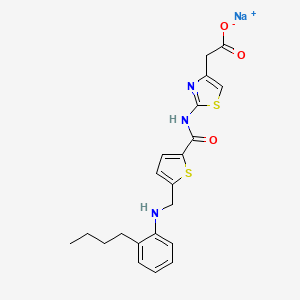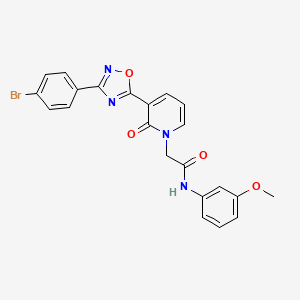
1,3-Dimethyl-7-(3-oxobutan-2-yl)-8-(piperidin-1-ylmethyl)purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-7-(3-oxobutan-2-yl)-8-(piperidin-1-ylmethyl)purine-2,6-dione, also known as SCH 58261, is a selective adenosine A2A receptor antagonist. It is a potent and specific drug that has been extensively studied for its potential applications in various fields of scientific research.
Mécanisme D'action
1,3-Dimethyl-7-(3-oxobutan-2-yl)-8-(piperidin-1-ylmethyl)purine-2,6-dione 58261 works by selectively blocking the adenosine A2A receptor, which is involved in various physiological processes, including neurotransmission, inflammation, and immune response. By blocking this receptor, 1,3-Dimethyl-7-(3-oxobutan-2-yl)-8-(piperidin-1-ylmethyl)purine-2,6-dione 58261 can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
Studies have shown that 1,3-Dimethyl-7-(3-oxobutan-2-yl)-8-(piperidin-1-ylmethyl)purine-2,6-dione 58261 can have various biochemical and physiological effects, depending on the specific application. For example, in studies related to Parkinson's disease, 1,3-Dimethyl-7-(3-oxobutan-2-yl)-8-(piperidin-1-ylmethyl)purine-2,6-dione 58261 has been shown to improve motor function and reduce the loss of dopaminergic neurons. In studies related to cancer, 1,3-Dimethyl-7-(3-oxobutan-2-yl)-8-(piperidin-1-ylmethyl)purine-2,6-dione 58261 has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1,3-Dimethyl-7-(3-oxobutan-2-yl)-8-(piperidin-1-ylmethyl)purine-2,6-dione 58261 is its specificity and potency as an adenosine A2A receptor antagonist. This makes it a valuable tool for studying the role of this receptor in various physiological processes. However, one limitation of 1,3-Dimethyl-7-(3-oxobutan-2-yl)-8-(piperidin-1-ylmethyl)purine-2,6-dione 58261 is that it can have off-target effects at high concentrations, which can complicate the interpretation of results.
Orientations Futures
There are many potential future directions for research involving 1,3-Dimethyl-7-(3-oxobutan-2-yl)-8-(piperidin-1-ylmethyl)purine-2,6-dione 58261. One area of interest is the development of new drugs based on the structure of 1,3-Dimethyl-7-(3-oxobutan-2-yl)-8-(piperidin-1-ylmethyl)purine-2,6-dione 58261 that may have improved pharmacokinetic properties or greater selectivity for specific receptors. Another area of interest is the use of 1,3-Dimethyl-7-(3-oxobutan-2-yl)-8-(piperidin-1-ylmethyl)purine-2,6-dione 58261 in combination with other drugs to enhance their therapeutic effects. Additionally, further studies are needed to fully understand the potential applications of 1,3-Dimethyl-7-(3-oxobutan-2-yl)-8-(piperidin-1-ylmethyl)purine-2,6-dione 58261 in various fields of scientific research.
Méthodes De Synthèse
The synthesis of 1,3-Dimethyl-7-(3-oxobutan-2-yl)-8-(piperidin-1-ylmethyl)purine-2,6-dione 58261 involves several steps, starting with the reaction of 2,6-dichloropurine with methylamine to form 2,6-dichloro-7-methylpurine. This compound is then reacted with piperidine and sodium hydride to form 7-methyl-8-(piperidin-1-ylmethyl)purine. The final step involves the reaction of this compound with 3-oxobutan-2-yl chloride to form 1,3-Dimethyl-7-(3-oxobutan-2-yl)-8-(piperidin-1-ylmethyl)purine-2,6-dione 58261.
Applications De Recherche Scientifique
1,3-Dimethyl-7-(3-oxobutan-2-yl)-8-(piperidin-1-ylmethyl)purine-2,6-dione 58261 has been extensively studied for its potential applications in various fields of scientific research. It has been used in studies related to neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. It has also been studied for its potential use in the treatment of cancer, diabetes, and cardiovascular diseases.
Propriétés
IUPAC Name |
1,3-dimethyl-7-(3-oxobutan-2-yl)-8-(piperidin-1-ylmethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O3/c1-11(12(2)23)22-13(10-21-8-6-5-7-9-21)18-15-14(22)16(24)20(4)17(25)19(15)3/h11H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMNLDRAYAZHIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)N1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-7-(1-methyl-2-oxopropyl)-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-{[(2Z)-2-[2-(2,4-dinitrophenyl)hydrazin-1-ylidene]propyl]sulfanyl}acetate](/img/structure/B2531001.png)
![2-(allylthio)-5-(benzo[d][1,3]dioxol-5-yl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2531004.png)
![[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B2531006.png)
![8-((2,5-Dimethylphenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2531007.png)
![2-(Pyridin-3-ylmethyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B2531009.png)


![Bicyclo[2.1.1]hexane-1,4-diamine;dihydrochloride](/img/structure/B2531013.png)


![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2531016.png)
![1-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]piperidine](/img/structure/B2531018.png)

![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2531021.png)